REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[C:5]([N:19](S(C)(=O)=O)[S:20]([CH3:23])(=[O:22])=[O:21])=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[N:10]=[C:9]([O:15][CH3:16])[C:8]([O:17][CH3:18])=[N:7]2.Cl>>[Cl:3][C:4]1[C:5]([NH:19][S:20]([CH3:23])(=[O:22])=[O:21])=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[N:10]=[C:9]([O:15][CH3:16])[C:8]([O:17][CH3:18])=[N:7]2 |f:0.1|
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
6,7-dichloro-5-di(methanesulphonyl)amino-2,3-dimethoxy-quinoxaline
|
Quantity
|
12.28 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)N(S(=O)(=O)C)S(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid which precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 80° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.46 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |